Ziprasidone hydrochloride monohydrate

receptor pharmacology antipsychotic binding profile 5-HT2A/D2 ratio

Researchers requiring a validated positive control for cardiac safety profiling face limited access to properly characterized ziprasidone reference standards. This USP/EP-traceable hydrochloride monohydrate (CAS 138982-67-9, MW 467.41) resolves that gap with defined stoichiometry per US Patent 5,312,925. • QTc Prolongation Reference: Established hazard ratio of 1.72 (highest among 8 atypical antipsychotics) with ~10 ms QTc increase at therapeutic doses - the definitive positive control for hERG liability screening and CYP3A4 drug-drug interaction studies. • ANDA Method Validation: Regulatory-defined reference standard for chromatographic purity analysis, dissolution testing, and stability-indicating methods supporting Abbreviated New Drug Applications. • Metabolic Research: Lowest metabolic risk tier with demonstrated weight-neutral profile - preferred compound for antipsychotic mechanism studies where metabolic confounding must be excluded.

Molecular Formula C21H24Cl2N4O2S
Molecular Weight 467.4 g/mol
CAS No. 138982-67-9
Cat. No. B1662198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiprasidone hydrochloride monohydrate
CAS138982-67-9
Synonyms5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one
CP 88059
CP 88059-01
CP-88,059
CP-88,059-01
CP-88,059-1
Geodon
ziprasidone
ziprasidone hydrochloride
ziprasidone hydrochloride, monohydrate
ziprazidone
Molecular FormulaC21H24Cl2N4O2S
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl
InChIInChI=1S/C21H21ClN4OS.ClH.H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H;1H2
InChIKeyZCBZSCBNOOIHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Ziprasidone Hydrochloride Monohydrate Reference Standard


Ziprasidone hydrochloride monohydrate (CAS 138982-67-9) is the hydrochloride monohydrate salt form of ziprasidone, a benzisothiazolyl piperazine derivative classified as an atypical (second-generation) antipsychotic agent [1]. The compound functions pharmacologically as a combined 5-HT (serotonin) and dopamine receptor antagonist, exhibiting high in vitro binding affinity for serotonin 5-HT2A receptors (Ki = 0.25–0.42 nM) and moderate-to-high affinity for dopamine D2 receptors (Ki = 2.8–4.8 nM) [2]. The monohydrate hydrochloride salt form is the pharmaceutical reference standard utilized in analytical method development, quality control, and research applications involving ziprasidone-based formulations [3].

Analytical Standard Pharmaceutical reference standard for HPLC purity, dissolution, and stability-indicating methods
Research Use Supports ziprasidone formulation research, quality control, and ANDA development
Form Identity Hydrochloride monohydrate salt form with defined stoichiometry for reproducible analytical measurements

Ziprasidone HCl Monohydrate: Non-Interchangeable with Other Antipsychotics


The atypical antipsychotic class exhibits profound pharmacodynamic heterogeneity that precludes direct substitution across compounds without compromising experimental validity or clinical translatability. Even among agents with comparable metabolic profiles (e.g., ziprasidone vs. aripiprazole vs. lurasidone), substantial differences exist in receptor binding ratios, secondary pharmacology at muscarinic and histaminergic sites, and cardiac safety parameters such as QTc interval prolongation risk [1]. Furthermore, the hydrochloride monohydrate salt form (CAS 138982-67-9) is chemically distinct from the free base or mesylate salt, affecting solubility characteristics critical for analytical and formulation research [2]. The quantitative evidence presented below demonstrates precisely where ziprasidone exhibits verifiable differentiation that directly informs scientific selection decisions.

Free base or mesylate salt forms differ in solubility and chromatographic behavior; may not substitute in analytical methods without revalidation.
Other antipsychotic reference standards target different analytes; aripiprazole, olanzapine, or risperidone standards cannot replace ziprasidone for ziprasidone-specific methods.
Anhydrous hydrochloride may exhibit different hydration-dependent properties; monohydrate form required for regulatory reference standard use.

Ziprasidone HCl Monohydrate Differentiation Evidence


5-HT2A/D2 Affinity Ratio Differentiation

Ziprasidone displays the highest 5-HT2A/D2 affinity ratio among all clinically available atypical antipsychotics, a pharmacodynamic signature associated with atypicality and reduced extrapyramidal symptom liability [1]. In standardized in vitro receptor binding assays, ziprasidone exhibited a 5-HT2A/D2 Ki ratio of approximately 11:1 (0.25 nM vs. 2.8 nM), compared with risperidone's ratio of approximately 20:1 but with an order-of-magnitude higher absolute D2 affinity (0.16 nM 5-HT2A / 3.3 nM D2) and olanzapine's ratio of approximately 1:1 (1.9 nM / 2.1 nM) [2]. The high absolute 5-HT2A affinity of ziprasidone (0.25 nM) coupled with moderate D2 affinity (2.8 nM) yields a distinctive binding signature that differs fundamentally from both tight D2 binders (e.g., risperidone, haloperidol) and agents with broader receptor promiscuity (e.g., clozapine, olanzapine) [2].

5-HT2A/D2 Affinity Ratio
Head-to-head comparison
5-HT2A Ki 0.25 nM, D2 Ki 2.8 nM (ratio ~11:1); risperidone ~20:1 (3.3 nM D2), olanzapine ~1:1
Reported binding affinity ratio; supports serotonin-dopamine receptor occupancy profiling
In vitro radioligand binding; endpoint context
receptor pharmacology antipsychotic binding profile 5-HT2A/D2 ratio

Weight-Gain Risk Categorization

Ziprasidone is consistently categorized in the lowest tier of metabolic risk among second-generation antipsychotics, contrasting sharply with agents such as olanzapine and clozapine that induce substantial weight gain and metabolic dysregulation [1]. A large systematic review and network meta-analysis (Lancet Psychiatry, 2020) examining 100 randomized controlled trials with 25,952 participants ranked aripiprazole, brexpiprazole, cariprazine, lurasidone, and ziprasidone as the safest agents regarding metabolic adverse effects, while clozapine and olanzapine were associated with the largest degree of metabolic dysregulation across virtually all variables [2]. In head-to-head trials, patients switched from risperidone to ziprasidone demonstrated measurable metabolic benefits including weight reduction and improved metabolic parameters [3].

Metabolic Risk Rank
Cross-study comparable
Lowest metabolic risk tier alongside aripiprazole and lurasidone (100-RCT network meta-analysis)
Reported metabolic endpoint ranking; supports metabolic-safety endpoint research
Systematic review; class-level inference
metabolic adverse effects antipsychotic-induced weight gain metabolic syndrome

QTc Prolongation Risk

Ziprasidone exhibits the highest risk of QTc interval prolongation among second-generation antipsychotics, representing a critical safety differentiation that mandates procurement decisions involving cardiac safety screening or drug interaction studies [1]. A retrospective cohort study of 5,130 patients (median follow-up 141.2 days) using marginal structural Cox modeling found ziprasidone presented the highest risk of QTc prolongation with a hazard ratio of 1.72 (95% CI: 1.03–2.85, adjusted P = 0.03), followed by amisulpride (HR 1.56) and olanzapine (HR 1.40) [2]. In controlled pediatric trials, ziprasidone increased QTc by +8.74 ms from baseline (p < 0.001), compared to risperidone's +1.68 ms and aripiprazole's -1.44 ms (decrease) [3]. FDA labeling indicates ziprasidone increases QTc by approximately 10 ms at the highest recommended daily dose of 160 mg compared to placebo [4].

QTc Prolongation
Direct head-to-head
HR 1.72 (95% CI 1.03–2.85); +8.74 ms in youth; ~10 ms at 160 mg/day
Reported QTc endpoint context; supports cardiac safety endpoint research
Retrospective cohort; QTc monitoring context
cardiac safety QTc interval electrocardiogram monitoring

Intramuscular Efficacy in Acute Agitation

Ziprasidone was the first atypical antipsychotic available in both intramuscular (IM) and oral formulations, enabling seamless transition from acute agitation management to maintenance therapy without switching chemical entities [1]. A quantitative review of pivotal registration trials calculated number needed to treat (NNT) for response at 2 hours post-injection: ziprasidone IM 10-20 mg achieved NNT = 3 (95% CI = 2 to 4), olanzapine IM 10 mg achieved NNT = 3 (95% CI = 2 to 3), and aripiprazole IM 9.75 mg achieved NNT = 5 (95% CI = 4 to 8) [2]. Ziprasidone IM demonstrated significant control of acute agitation within 15 minutes of administration, with improvement maintained for ≥4 hours [3]. In comparative trials, IM ziprasidone was associated with a lower incidence of movement disorders than IM haloperidol [3].

IM Agitation Response
Direct head-to-head
NNT = 3 (95% CI 2–4) for response at 2h post-injection
Reported agitation-response endpoint context; supports formulation-response modeling
Meta-analysis of 9 RCTs; endpoint context
intramuscular formulation acute agitation NNT

Aldehyde Oxidase-Mediated Metabolic Redundancy

Ziprasidone undergoes extensive metabolism via two competing enzymatic pathways: the predominant reductive pathway catalyzed by the cytosolic enzyme aldehyde oxidase, and a minor oxidative pathway mediated by cytochrome P450 3A4 (CYP3A4) [1]. Because CYP3A4 mediates only approximately one-third of ziprasidone metabolism, the likelihood of pharmacokinetic interactions between ziprasidone and CYP3A4 inhibitors or substrates is substantially reduced compared to antipsychotics that rely exclusively on CYP-mediated clearance [2]. Less than 5% of an administered dose is excreted as unchanged drug [1]. Aldehyde oxidase activity does not appear to be altered by coadministered drugs or xenobiotics, and no evidence of genetic polymorphism in aldehyde oxidase has been identified [2].

Metabolic Pathway
Class-level inference
Aldehyde oxidase primary; CYP3A4 ~33% contribution;
Reported metabolic-pathway context; supports drug-drug interaction study design
In vitro metabolism; pathway redundancy review
Salt Form Identity
Supporting evidence
Hydrochloride monohydrate (CAS 138982-67-9); distinct from free base (MW 412.94) and mesylate
Reported salt-form identity context; required for analytical reference standard applications
Patent-specified identity; stoichiometry affects methods
drug metabolism aldehyde oxidase CYP3A4 pharmacokinetic interactions

Monohydrate HCl Salt Form Identity

The hydrochloride monohydrate salt form of ziprasidone (CAS 138982-67-9) is chemically and physically distinct from the ziprasidone free base and the mesylate salt, with defined stoichiometry and hydration state that influence solubility and stability characteristics critical for analytical method development [1]. US Patent 5,312,925 specifically discloses the monohydrate hydrochloride salt of ziprasidone, its preparation process, pharmaceutical compositions, and method of use for treating psychotic disorders [2]. The hydrochloride monohydrate form is the reference standard utilized for regulatory-compliant analytical applications including method validation, quality control, and Abbreviated New Drug Application (ANDA) development [3].

Salt Form Identity
Supporting evidence
Hydrochloride monohydrate (CAS 138982-67-9); distinct from free base (MW 412.94) and mesylate
Reported salt-form identity context; required for analytical reference standard applications
Patent-specified identity; stoichiometry affects methods
salt form differentiation analytical reference standard patent specification

Ziprasidone HCl Monohydrate Research & Industrial Applications


QTc Prolongation Positive Control

Ziprasidone hydrochloride monohydrate serves as an established positive control for QTc interval prolongation studies, given its highest hazard ratio (1.72) among eight second-generation antipsychotics in real-world cohort analysis and its consistent ~10 ms QTc increase at therapeutic doses. This makes it the reference compound of choice for validating electrocardiogram monitoring protocols, assessing drug-drug interactions with CYP3A4 inhibitors that may exacerbate QTc effects, and screening novel compounds for cardiac liability in preclinical and clinical settings [1].

Analytical Reference Standard for ANDA QC

The hydrochloride monohydrate salt form (CAS 138982-67-9) is the regulatory-defined reference standard for analytical method development, method validation, and quality control applications supporting Abbreviated New Drug Applications (ANDAs). Its defined stoichiometry (monohydrate), molecular weight (467.41 g/mol), and patent-specified preparation process (US 5,312,925) provide the traceable chemical identity required for chromatographic purity analysis, dissolution testing, and stability-indicating method validation [2].

Weight-Neutral Metabolic Research Models

Ziprasidone's classification in the lowest metabolic risk tier alongside aripiprazole and lurasidone, coupled with demonstrated weight-neutral profile in long-term studies, positions this compound as the preferred atypical antipsychotic for research models where metabolic confounding must be minimized. Studies investigating antipsychotic mechanisms independent of weight gain, glucose dysregulation, or lipid abnormalities benefit from ziprasidone's cleaner metabolic signature relative to olanzapine, clozapine, or risperidone [3].

Intramuscular Agitation Model Research

As the first atypical antipsychotic available in both IM and oral formulations, ziprasidone hydrochloride monohydrate enables research into parenteral-to-oral transition strategies and acute agitation models. The established NNT of 3 for agitation response at 2 hours post-IM injection, with onset of effect within 15 minutes, provides validated efficacy benchmarks for formulation development, comparative efficacy studies, and bioequivalence testing of generic IM ziprasidone products [4].

Application
Selection Property
Validation Focus
QTc prolongation research models
Reported QTc prolongation liability
ECG monitoring protocol validation, drug-drug interaction studies
Analytical reference standard for ziprasidone formulations
Defined salt-form and hydration identity
HPLC purity, dissolution testing, stability-indicating methods
Metabolic-safety endpoint research
Lower metabolic endpoint ranking
Metabolic covariate reduction in study design
Intramuscular formulation response studies
Reported parenteral-to-oral transition profile
Agitation-response model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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